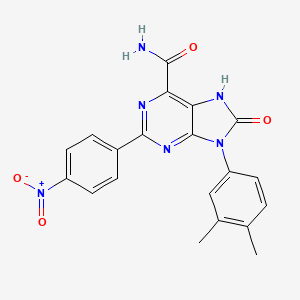

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiazole, a type of heterocyclic compound . Thiazoles are derivatives of azoles and have a molecular formula of C3H3NS . They are used to acquire free particles of carbon and react with transition metals to form a complex . Thiazoles have potential pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves the use of Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) to characterize the molecular formula . The different vibrational modes were calculated using Gaussian 09 W software .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

Thiazole rings are known to be involved in various chemical reactions due to their aromaticity . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of tetrahydronaphthalene exhibit significant antitumor activities. Compounds with structural modifications have been evaluated against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human cancer cells, showing potent cytotoxic activities. For instance, some dihydronaphthalene derivatives demonstrated strong cytotoxic effects against MCF-7 human cancer cells, with certain compounds showing more potent activities than reference drugs (Ahmed et al., 2020). Another study highlighted the synthesis of novel thiazoline-tetralin derivatives, with some showing significant antitumor efficiency against both MCF-7 and A549 cell lines, indicating their potential as anticancer agents (Turan-Zitouni et al., 2018).

Antimicrobial Activity

Compounds related to tetrahydronaphthalene also exhibit antimicrobial properties. Research has focused on the development of derivatives as potent antimicrobial agents, with some showing activity against a range of pathogens. For example, N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated antimycobacterial activity, with certain compounds showing higher activity than rifampicin against Mycobacterium tuberculosis (Goněc et al., 2016).

Anti-inflammatory and Analgesic Activities

Some derivatives of tetrahydronaphthalene have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have identified compounds with dual anti-inflammatory and analgesic activities, potentially offering new therapeutic options for treating inflammation and pain (Haiba et al., 2014).

properties

IUPAC Name |

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-17(16-10-22-7-8-23-16)20-18-19-15(11-24-18)14-6-5-12-3-1-2-4-13(12)9-14/h5-6,9-11H,1-4,7-8H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZZJMFUEPOGKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2536220.png)

![8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2536228.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-indazol-2-ylacetamide](/img/structure/B2536229.png)

![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2536230.png)

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/no-structure.png)